molecular formula C11H16O3 B8647126 3-(Cyclohexanecarbonyl)oxolan-2-one CAS No. 58688-33-8

3-(Cyclohexanecarbonyl)oxolan-2-one

Cat. No. B8647126
CAS RN: 58688-33-8
M. Wt: 196.24 g/mol
InChI Key: NNYHQPGKTNFRHP-UHFFFAOYSA-N
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Patent
US09006364B2

Procedure details

In a similar method as for example 7, the beta keto ester of alpha-cyclohexylcarbonyl-gamma-butyrolactone is prepared (see also compound IVa in Chem. Pharm. Bull. 37(4), 958-961, 1989 by Uchida et al.): methyl cyclohexanecarboxylate (30 g) and gamma-butyrolactone (26.7 g, 1.5 moleq.) are dissolved in 120 mL of dry dioxane and 20 mL of dry dimethyl sulfoxide. Sodium ethoxide (35.4 g, 2.5 moleq.) is added and the mixture is stirred overnight under N2 at a temperature of 100° C. The mixture is then cooled to ˜50-60° C. and ca. 400 mL H2O is added. The aqueous layer is brought to pH=6 with acetic acid, and is extracted with three 100 mL portions of chloroform (careful; CO2 formation). The organic layer is washed with H2O, thereafter with a NaHCO3-solution and finally with brine (a saturated NaCl solution), and is then dried with Na2SO4. Evaporation of the volatiles gives a ca. 85% yield of an oil. This crude beta-keto-ester (34 g) and guanidinium carbonate (31.2 g; 2 moleq. of guanidine) are stirred in ethanol (200 mL). To this mixture, that is heated to 50° C. and that is kept under an argon atmosphere, a 30 (w/w) % sodium methoxide solution in methanol (18.7 g of NaOMe in 65 mL of solution; 2 moleq. of NaOMe) is added drop wise. The mixture is heated overnight at an oil bath temperature of 90° C., is then evaporated down and water is added to the residue. The pH of the mixture is adjusted to 6 by addition of an HCl solution (careful; CO2 formation), and the resulting suspension is filtered. The residue is washed with several portions of water and dried in vacuo to give a white powder in a 70% yield. 1H NMR (200 MHz, DMSO-d6): δ 10.6 (1H), 6.2 (2H), 4.6 (1H), 3.3 (2H), 2.5 (3H), 2.0-1.0 (10H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([O:9]C)=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:11]1(=[O:16])[O:15][CH2:14][CH2:13][CH2:12]1.[O-]CC.[Na+].O>O1CCOCC1.CS(C)=O.C(O)(=O)C>[CH:1]1([C:7]([CH:12]2[CH2:13][CH2:14][O:15][C:11]2=[O:16])=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)OC
Name
Quantity
26.7 g
Type
reactant
Smiles
C1(CCCO1)=O
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
35.4 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred overnight under N2 at a temperature of 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to ˜50-60° C.
EXTRACTION
Type
EXTRACTION
Details
is extracted with three 100 mL portions of chloroform (careful; CO2 formation)
WASH
Type
WASH
Details
The organic layer is washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a NaHCO3-solution and finally with brine (a saturated NaCl solution), and is then dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the volatiles

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCC1)C(=O)C1C(=O)OCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.